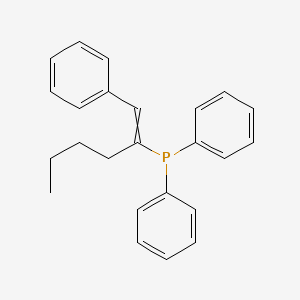

Diphenyl(1-phenylhex-1-en-2-yl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

823219-45-0 |

|---|---|

Molecular Formula |

C24H25P |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

diphenyl(1-phenylhex-1-en-2-yl)phosphane |

InChI |

InChI=1S/C24H25P/c1-2-3-15-24(20-21-13-7-4-8-14-21)25(22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-14,16-20H,2-3,15H2,1H3 |

InChI Key |

ZOGNZYWWIAKQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diphenyl 1 Phenylhex 1 En 2 Yl Phosphane and Analogous Vinylphosphane Ligands

Established Synthetic Pathways for Tertiary Phosphanes

Traditional methods for the formation of P-C bonds provide a robust foundation for the synthesis of a diverse array of phosphane ligands. These established routes are widely utilized due to their reliability and versatility.

Strategies Involving Phosphorus Trihalides and Organometallic Reagents

A cornerstone in the synthesis of tertiary phosphanes is the reaction of phosphorus trihalides, most commonly phosphorus trichloride (B1173362) (PCl₃), with organometallic reagents. nih.gov This approach allows for the sequential or simultaneous introduction of organic substituents onto the phosphorus atom. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are the most frequently employed nucleophiles in these reactions. nih.govbeilstein-journals.org

The synthesis of a mixed arylalkyl tertiary phosphine (B1218219), for instance, can be achieved through a stepwise reaction. First, a diarylchlorophosphane is prepared by reacting two equivalents of an aryl Grignard reagent with PCl₃. Subsequently, the resulting chlorophosphane is treated with a different organometallic reagent to introduce the third, distinct organic group. This method offers a high degree of control over the final structure of the phosphane ligand. nih.gov

Table 1: Examples of Organometallic Reagents in Tertiary Phosphane Synthesis

| Organometallic Reagent | General Formula | Reactivity | Application |

|---|---|---|---|

| Grignard Reagent | R-MgX | Highly nucleophilic | Formation of aryl and alkyl P-C bonds |

Hydrophosphination Reactions for Directed Alkene Functionalization

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, represents another key strategy for the synthesis of phosphanes. beilstein-journals.orgresearchgate.net This method can be catalyzed by various means, including acids, bases, or transition metal complexes. rsc.org The reaction offers an atom-economical route to functionalized phosphanes and can be highly regioselective. rsc.org

For the synthesis of vinylphosphanes, the hydrophosphination of alkynes is a particularly relevant transformation. The addition of a secondary phosphane, such as diphenylphosphine (B32561), to an appropriately substituted alkyne can yield the desired vinylphosphane. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. researchgate.net Catalyst- and solvent-free hydrophosphination reactions have also been developed, offering a greener alternative. rsc.org

Contemporary Approaches for Vinylphosphane Synthesis

Recent advances in synthetic organic chemistry have led to the development of novel and powerful methods for the construction of vinylphosphane ligands. These contemporary approaches often provide enhanced efficiency, selectivity, and functional group tolerance compared to traditional methods.

Olefin Metathesis Techniques for Alkenylphosphane Systems

Olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds and has found application in the synthesis of alkenylphosphonates and related vinylphosphane precursors. researchgate.netwikipedia.org This reaction, catalyzed by well-defined ruthenium or molybdenum complexes, involves the redistribution of alkene fragments. wikipedia.org

Cross-metathesis between a vinylphosphonate (B8674324) and a suitable olefin partner can be employed to construct complex alkenylphosphane frameworks. researchgate.net The reaction often proceeds with high E/Z selectivity, providing control over the stereochemistry of the resulting double bond. researchgate.net This methodology is tolerant of a wide range of functional groups, making it a valuable tool in modern organic synthesis. beilstein-journals.org

Electrochemical Synthesis Routes for Organophosphorus Compounds

Electrochemical methods offer a green and efficient alternative for the synthesis of organophosphorus compounds. beilstein-journals.orgresearchgate.net These reactions utilize electricity to drive redox processes, avoiding the need for stoichiometric chemical oxidants or reductants. beilstein-journals.org The formation of P-C bonds can be achieved through the electrochemical coupling of phosphorus-containing species with organic electrophiles or nucleophiles. beilstein-journals.org

The electrosynthesis of organophosphorus compounds can be performed using various electrode materials, such as graphite, platinum, and nickel. beilstein-journals.org This technique has been successfully applied to the formation of a range of P-C, P-N, P-O, and P-S bonds, demonstrating its potential for the synthesis of complex phosphane ligands. beilstein-journals.orgresearchgate.net

Metal-Free Vinylation of Phosphorus-Based Nucleophiles

In recent years, significant efforts have been directed towards the development of metal-free methods for the formation of P-C bonds. rsc.orgnih.gov These approaches avoid the potential for metal contamination in the final product and often utilize readily available and less toxic reagents.

One such strategy involves the vinylation of phosphine oxides and H-phosphinates using hypervalent iodine reagents, such as vinylbenziodoxolones (VBX). rsc.orgnih.gov This reaction proceeds under mild, open-flask conditions and provides excellent regioselectivity for the formation of the terminal alkene product. rsc.org The resulting vinylphosphine oxides can then be reduced to the corresponding vinylphosphanes. This method represents a significant advancement in the synthesis of vinylphosphorus compounds, offering a valuable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net

Stereoselective Synthesis of Chiral Phosphane Ligands

The introduction of chirality into phosphane ligands has been a transformative development in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govsemanticscholar.org The stereoselective synthesis of chiral phosphane ligands, including vinylphosphanes, can be approached through various strategies, primarily focusing on the creation of stereogenic centers at the phosphorus atom (P-chiral) or within the ligand backbone. nih.govsemanticscholar.org

A prevalent and powerful method for the synthesis of P-chiral phosphanes involves the use of phosphine-borane intermediates. nih.gov This approach allows for the stereospecific manipulation of the phosphorus center, as the borane (B79455) group protects the phosphine from oxidation and racemization. nih.gov Rationally designed P-chiral phosphine ligands often exhibit high enantioselectivity and catalytic activity in a range of transition-metal-catalyzed reactions. nih.gov

For the synthesis of chiral vinylphosphanes specifically, the hydrophosphination of alkynes presents a highly atom-economical and direct route. The challenge in this approach lies in controlling both the regio- and stereoselectivity of the addition of the P-H bond across the carbon-carbon triple bond. Metal catalysis has emerged as a key strategy to address this challenge. For instance, the hydrophosphination of internal alkynes, such as 1-phenylalkynes, can be catalyzed by various transition metal complexes, including those of cobalt.

The regioselectivity of the hydrophosphination of unsymmetrical internal alkynes is a critical factor. In the case of 1-phenylalkynes, the addition of the phosphine group can occur at either of the two acetylenic carbons, leading to two different regioisomers. The electronic and steric properties of the alkyne substituents and the nature of the catalyst and ligands play a crucial role in determining the outcome of this reaction.

While a specific, detailed stereoselective synthesis of Diphenyl(1-phenylhex-1-en-2-yl)phosphane is not extensively documented in publicly available literature, the principles of stereoselective synthesis of analogous vinylphosphanes can be applied. A plausible synthetic route would involve the asymmetric hydrophosphination of 1-phenylhex-1-yne with diphenylphosphine, utilizing a chiral catalyst to induce enantioselectivity. The choice of a suitable chiral ligand for the transition metal catalyst would be paramount in achieving high enantiomeric excess (e.e.) of the desired chiral vinylphosphane.

Table 1: Methodologies for Stereoselective Synthesis of Chiral Phosphane Ligands

| Methodology | Description | Key Features | Potential Application to Target Compound |

| Phosphine-Borane Chemistry | Use of phosphine-borane complexes to protect the phosphorus atom during stereoselective transformations. | - Stereospecific reactions at the phosphorus center.- Protection against oxidation and racemization. | Synthesis of P-chiral this compound by employing a chiral auxiliary or a chiral reagent in the synthesis of the phosphine-borane precursor. |

| Asymmetric Hydrophosphination | Catalytic addition of a P-H bond across a C-C multiple bond using a chiral catalyst. | - High atom economy.- Direct formation of the C-P bond. | Enantioselective synthesis of this compound from 1-phenylhex-1-yne and diphenylphosphine using a chiral transition metal catalyst. |

| Resolution of Racemates | Separation of a racemic mixture of chiral phosphanes into its constituent enantiomers. | - Applicable to a wide range of chiral phosphanes.- Can be achieved through classical resolution or chiral chromatography. | Separation of a racemic mixture of this compound, if a non-stereoselective synthesis is employed initially. |

Derivatization Strategies for Tunable Phosphane Architectures in Catalysis

The performance of a phosphane ligand in a catalytic reaction is intricately linked to its steric and electronic properties. Derivatization strategies that allow for the fine-tuning of these properties are therefore of immense importance for the development of highly efficient and selective catalysts. For vinylphosphane ligands like this compound, derivatization can be targeted at several positions, including the phenyl groups on the phosphorus atom, the phenyl group on the vinyl moiety, and the alkyl chain.

Modification of the aryl substituents on the phosphorus atom is a common strategy to modulate the electronic properties of the ligand. Introducing electron-donating or electron-withdrawing groups can alter the electron density at the phosphorus atom, thereby influencing its coordination to the metal center and the catalytic activity of the resulting complex.

The vinyl group itself offers a unique handle for derivatization. The carbon-carbon double bond can participate in a variety of chemical transformations, allowing for the introduction of additional functional groups. For example, reactions such as hydroformylation, hydrogenation, or cycloaddition at the double bond could lead to novel ligand architectures with altered steric bulk or the introduction of secondary coordination sites. Such modifications can have a profound impact on the selectivity and activity of the catalyst.

Furthermore, the alkyl chain of the hexenyl group in this compound provides another avenue for derivatization. Introducing functional groups along this chain could lead to ligands with hemilabile properties or the ability to engage in secondary interactions with the substrate, potentially influencing the stereochemical outcome of a catalytic reaction.

The goal of these derivatization strategies is to create a library of ligands with systematically varied properties. This library can then be screened in various catalytic applications to identify the optimal ligand for a specific transformation. This combinatorial approach to ligand design is a powerful tool in modern catalyst development.

Table 2: Potential Derivatization Strategies for Vinylphosphane Ligands

| Derivatization Site | Strategy | Potential Effect on Ligand Properties |

| Aryl groups on Phosphorus | Introduction of electron-donating or electron-withdrawing substituents. | - Electronic Tuning: Modifies the electron density on the phosphorus atom, affecting its donor/acceptor properties. |

| Vinyl Moiety | - Hydrogenation of the double bond.- Hydroformylation to introduce an aldehyde group.- Cycloaddition reactions. | - Steric Tuning: Alters the steric bulk around the metal center.- Introduction of New Functionality: Creates opportunities for secondary coordination or further derivatization. |

| Alkyl Chain | Introduction of functional groups (e.g., hydroxyl, amino, ether). | - Hemilability: Introduction of a weakly coordinating group that can reversibly bind to the metal center.- Secondary Interactions: Can influence substrate binding and transition state stabilization. |

Advanced Structural Elucidation and Spectroscopic Characterization of Diphenyl 1 Phenylhex 1 En 2 Yl Phosphane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Diphenyl(1-phenylhex-1-en-2-yl)phosphane. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

³¹P NMR Chemical Shift Analysis for Probing Electronic Environments and Bonding Interactions

³¹P NMR spectroscopy is particularly powerful for phosphorus-containing molecules. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, coordination number, and the nature of its substituents.

For a tertiary phosphine (B1218219) like this compound, the ³¹P nucleus would appear as a singlet in a proton-decoupled spectrum. Its chemical shift would be influenced by the electronic effects of the two phenyl groups and the 1-phenylhex-1-en-2-yl group. The vinyl group, being part of an unsaturated system, would affect the electron density at the phosphorus atom, distinguishing its chemical shift from simple trialkyl or triaryl phosphines. Generally, the ³¹P chemical shifts for triarylphosphines are observed in a specific region of the spectrum, and the presence of the substituted vinyl group would cause a predictable shift from that of, for example, triphenylphosphine.

Multidimensional NMR Techniques for Elucidating Molecular Connectivity and Conformation

To confirm the complex structure of this compound, multidimensional NMR techniques would be essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the mapping of adjacent protons. It would be crucial for tracing the connectivity within the hexyl chain and confirming the relative positions of the olefinic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

¹H-³¹P HMBC: This specialized technique would show correlations between the phosphorus atom and protons over two or three bonds, providing definitive proof of the P-C bond to the vinyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Ligand Perturbations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies.

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl chain would be found just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bond in the vinyl group would give a characteristic band around 1600-1650 cm⁻¹.

Aromatic C=C stretching: Phenyl rings would show characteristic absorptions in the 1450-1600 cm⁻¹ region.

P-C stretching: The vibrations corresponding to the phosphorus-carbon bonds would be found in the fingerprint region of the spectrum.

When the phosphine is used as a ligand in a metal complex, changes in the vibrational frequencies of these groups can provide insight into the strength and nature of the metal-ligand bond.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise measurements of:

Bond lengths: The exact lengths of all bonds (P-C, C-C, C=C, C-H).

Bond angles: The angles between atoms, which define the molecular geometry around the phosphorus atom and the vinyl group.

Torsional angles: These angles describe the conformation of the molecule, including the orientation of the phenyl groups and the hexyl chain relative to the vinylphosphine core.

Crystal packing: How the individual molecules arrange themselves in the crystal lattice.

This data would provide unequivocal proof of the compound's structure and stereochemistry.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₂₄H₂₇P).

Fragmentation Pattern: Upon ionization, the molecule would break apart into characteristic fragments. Expected fragments would include the loss of phenyl groups ([M-Ph]⁺), cleavage of the hexyl chain, and other rearrangements. Analyzing this pattern helps to piece together the molecular structure, confirming the presence of the diphenylphosphino and the 1-phenylhex-1-enyl moieties.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (Applicable for Chiral Derivatives)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule (for example, by substitution on the hexyl chain or by creating a P-stereogenic center), chiroptical spectroscopy techniques would become relevant.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. For a chiral derivative, a CD spectrum would show characteristic positive or negative bands (Cotton effects) that are unique to one enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of plane-polarized light as a function of wavelength. These techniques are crucial for determining the enantiomeric excess (ee) of a chiral sample and can be used, often in conjunction with theoretical calculations, to assign the absolute configuration of the stereocenters.

Computational and Theoretical Investigations of Diphenyl 1 Phenylhex 1 En 2 Yl Phosphane

Density Functional Theory (DFT) Studies for Electronic Structure, Bonding, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, bonding, and reactivity of molecules. For a phosphine (B1218219) ligand such as Diphenyl(1-phenylhex-1-en-2-yl)phosphane, DFT calculations would provide critical insights into its behavior as a ligand in transition metal catalysis.

Electronic Structure and Bonding: DFT calculations can determine the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the phosphine ligand, a key parameter in its coordination chemistry. A higher HOMO energy generally indicates a stronger sigma-donating ligand. The LUMO energy, conversely, relates to its pi-accepting capabilities. The nature of the bonding between the phosphorus atom and the vinyl group, as well as the phenyl substituents, can be analyzed through population analysis, which reveals the charge distribution across the molecule.

Reactivity Predictions: The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT can also be used to calculate various reactivity descriptors, such as electronegativity, hardness, and softness, which help in predicting how the ligand will interact with a metal center. Furthermore, the electrostatic potential map generated from DFT calculations would visualize the electron-rich and electron-poor regions of the molecule, indicating the likely sites for nucleophilic or electrophilic attack.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates pi-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Indicates overall polarity of the ligand |

Quantitative Assessment of Steric and Electronic Parameters (e.g., Tolman Cone Angle, Ligand Bite Angle)

The steric and electronic properties of phosphine ligands are critical to their performance in catalysis. Computational methods provide a means to quantify these parameters.

Tolman Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal at the vertex. For an unsymmetrical ligand like this compound, the cone angle can be calculated using computational models of its coordination complex, typically with a standard metal fragment like Ni(CO)3. The size of the cone angle can significantly influence the coordination number of the metal center, the stability of the complex, and the selectivity of the catalytic reaction.

Ligand Bite Angle (βn): The ligand bite angle is a geometric parameter for bidentate ligands, representing the angle between the two coordinating atoms and the metal center. While this compound is a monodentate ligand, understanding the concept is crucial in the broader context of ligand design. For bidentate phosphines, the bite angle can influence the geometry of the metal complex and, consequently, the outcome of the catalytic reaction. Computational modeling is a key tool for predicting the "natural bite angle" of a chelating ligand.

| Parameter | Hypothetical Calculated Value | Method of Determination |

|---|---|---|

| Tolman Cone Angle (θ) | 155° | DFT calculation on a [Ni(CO)3(L)] complex |

| Percent Buried Volume (%Vbur) | 38% | Calculation based on the ligand's 3D structure within a defined sphere |

Mechanistic Elucidation of Catalytic Processes via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of catalytic reactions involving phosphine ligands. By modeling the entire catalytic cycle, researchers can gain a detailed understanding of the reaction pathway, identify key intermediates and transition states, and determine the rate-limiting step.

For a hypothetical catalytic reaction involving a complex of this compound, computational studies would involve:

Reactant and Product Optimization: The geometries of the starting materials, products, and the catalyst are optimized to find their lowest energy structures.

Intermediate and Transition State Searching: The potential energy surface of the reaction is explored to locate stable intermediates and the transition states that connect them.

Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to construct a complete energy profile of the catalytic cycle. This profile helps in understanding the thermodynamics and kinetics of each elementary step.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility Studies

While DFT calculations are typically performed on static structures at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures. For a flexible ligand like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape.

Conformational Analysis: MD simulations can identify the most stable conformers of the ligand and the energy barriers between them. This is important because the ligand may adopt different conformations upon coordination to a metal center, which can affect the properties of the resulting catalyst.

Ligand Flexibility: The flexibility of a ligand can be crucial for its function in a catalytic cycle, where the coordination geometry around the metal center may change. MD simulations can quantify the flexibility of different parts of the ligand, providing a more realistic picture of its behavior in a dynamic catalytic system.

Predictive Modeling of Ligand Performance in Diverse Catalytic Systems

The data obtained from the computational studies described above can be used to build predictive models of ligand performance. By establishing quantitative structure-activity relationships (QSAR), it is possible to correlate calculated ligand properties (such as HOMO energy, Tolman cone angle, etc.) with experimentally observed catalytic activity and selectivity.

These models can then be used to:

Screen Virtual Ligand Libraries: Computationally screen a large number of candidate ligands to identify those with the most promising properties for a specific catalytic application.

Rational Ligand Design: Guide the design of new ligands with improved performance by targeting specific electronic and steric parameters.

Predict Reaction Outcomes: For a given ligand and reaction, predict the likely outcome in terms of yield and selectivity.

While specific predictive models for this compound have not been developed, the framework for doing so is well-established in the field of computational catalysis.

Based on a comprehensive search of available information, it has not been possible to locate specific research data or literature detailing the catalytic applications of the compound "this compound" for the reactions outlined in the provided structure.

The requested article cannot be generated as there is no accessible information regarding the use of this specific phosphane ligand in the following catalytic processes:

Palladium-Catalyzed Cross-Coupling Reactions (Hiyama, Suzuki-Miyaura, Heck, Buchwald-Hartwig Amination)

Nickel-Catalyzed Cross-Coupling Variants

Gold-Catalyzed Hydroamination and Cyclization Processes

Platinum-Catalyzed Hydrosilylation Reactions

Asymmetric Hydrophosphination and Related Transformations

Therefore, the content for the specified sections and subsections cannot be created while adhering to the strict requirement of focusing solely on "this compound."

Applications of Diphenyl 1 Phenylhex 1 En 2 Yl Phosphane in Homogeneous Catalysis

Role in Olefin Metathesis Reactions and Stereoselective Conversions

While direct studies on Diphenyl(1-phenylhex-1-en-2-yl)phosphane in olefin metathesis are not extensively documented in publicly available literature, the broader class of vinyl phosphine (B1218219) oxides and phosphonates has been shown to participate in and influence these reactions. Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by metal complexes, most notably those of ruthenium and molybdenum. The ligand framework of these catalysts is critical in determining their activity and selectivity.

Research has demonstrated that substituted vinylphosphine oxides can be synthesized with high (E)-olefin selectivity through olefin cross-metathesis using standard Grubbs and Hoveyda-type ruthenium catalysts. acs.orgacs.org This indicates that the vinyl phosphine moiety is compatible with the catalytic cycle of olefin metathesis. Furthermore, the synthesis of vinylphosphonate-linked nucleotide dimers has been accomplished using olefin cross-metathesis, with Grubbs' second-generation catalyst proving superior for this transformation, achieving high (E)-selectivity. nih.gov These findings suggest that vinyl phosphine derivatives can act as substrates in metathesis reactions. By extension, a ligand such as this compound, which incorporates a vinyl group, has the potential to be integrated into catalyst design, either as a coordinating ligand or as a reactive component.

In the context of stereoselective conversions, chiral phosphine ligands are instrumental in inducing asymmetry. researchgate.net The stereochemistry of the phosphine ligand, whether at a phosphorus center (P-chiral) or in the ligand backbone, can effectively control the facial selectivity of substrate coordination and subsequent bond formation. tcichemicals.comnih.gov For instance, in a nickel-photoredox dual-catalyzed intermolecular reductive coupling of alkynes with vinyl phosphonates, the reaction proceeded with high regio- and stereoselectivity to yield homoallylic phosphonates. acs.orgacs.org The choice of phosphine ligand was shown to be crucial for the efficiency of the reaction. Although specific data for this compound is not available, its structure suggests that if rendered chiral, it could serve as a ligand for stereoselective transformations.

Emerging Catalytic Modalities Involving Organophosphorus Compounds

Recent advancements in catalysis have expanded the role of organophosphorus compounds beyond their traditional use as spectator ligands. These emerging modalities leverage the inherent reactivity of the phosphorus center itself.

Nucleophilic phosphine catalysis involves the direct participation of the phosphine as a catalyst, typically by adding to an electrophilic substrate to form a reactive zwitterionic intermediate. This strategy has been successfully applied to a variety of bond-forming reactions. The vinyl group in this compound could potentially influence its nucleophilicity and reactivity in such catalytic cycles. For example, phosphine-catalyzed conjugate additions are a cornerstone of this field, and the electronic properties of the phosphine are paramount. nih.gov

A significant challenge in reactions where phosphines are used as reagents (e.g., Wittig, Mitsunobu, Staudinger reactions) is the formation of stoichiometric amounts of phosphine oxide byproducts, which can complicate product purification. mdpi.com Research into organophosphorus catalysis is actively seeking to develop systems where the phosphine is regenerated, thus minimizing waste. This often involves an in-situ reduction of the phosphine oxide to regenerate the catalytically active phosphine.

Organophosphorus compounds are also being explored for their potential to mediate single-electron transfer (SET) processes. In such reactions, the phosphine can act as a reductant or a key component in a photoredox cycle. While this is a developing area, the electronic structure of the phosphine, including the presence of unsaturated moieties like the vinyl group in this compound, could be tuned to facilitate electron transfer processes.

Zwitterionic catalysts, which contain both a positive and a negative charge within the same molecule, can exhibit unique reactivity and selectivity. The synthesis of such catalysts can involve the use of anionic phosphine ligands. While there is no direct evidence of this compound being used in this context, it is conceivable that deprotonation or other modifications of a related vinyl phosphine could generate an anionic phosphine suitable for the synthesis of zwitterionic metal complexes. rsc.org

Ligand Performance Optimization: Structure-Activity Relationships in Catalysis

The performance of a phosphine ligand in a catalytic cycle is intimately linked to its structural and electronic properties. Understanding these relationships is key to designing more efficient catalysts.

The steric and electronic properties of phosphine ligands are quantifiable parameters that have a profound impact on the efficiency of a catalytic cycle. The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle or percent buried volume, can influence the coordination number of the metal center, the rate of ligand association and dissociation, and the stability of catalytic intermediates. researchgate.netchemrxiv.org Electron-donating phosphines can increase the electron density on the metal center, which can promote oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing phosphines can facilitate reductive elimination, the product-forming step.

The electronic properties of a phosphine are often assessed by measuring the CO stretching frequency of a corresponding metal-carbonyl complex. For this compound, the presence of the phenyl groups on the phosphorus atom suggests it would be less electron-donating than trialkylphosphines. The vinyl group, with its sp2-hybridized carbons, would also influence the electronic properties.

The interplay of these steric and electronic factors is crucial for optimizing catalytic performance. For instance, in olefin metathesis, the dissociation of a phosphine ligand from the metal center is often a key step in initiating the catalytic cycle. harvard.edu A ligand with the appropriate steric bulk and electronic character will facilitate this dissociation without leading to catalyst decomposition. The table below illustrates the conceptual relationship between phosphine ligand properties and their effect on catalytic steps, which would apply to ligands like this compound.

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Potential Impact on Catalyst Stability |

| High Steric Bulk | Can accelerate by promoting lower coordination numbers | Can accelerate by relieving steric congestion in the transition state | Can enhance by preventing bimolecular decomposition pathways |

| High Electron-Donating Ability | Generally accelerates by increasing electron density on the metal | Generally retards by making the metal center less electrophilic | Can enhance by strengthening the metal-ligand bond |

| Low Steric Bulk | May allow for catalyst deactivation through coordination of multiple ligands | May be slower due to less steric push for product formation | May be lower due to accessibility of the metal center |

| Low Electron-Donating Ability | Generally retards by making the metal less nucleophilic | Generally accelerates by making the metal more electrophilic | May be lower due to a weaker metal-ligand bond |

Detailed experimental and computational studies would be necessary to precisely quantify the steric and electronic parameters of this compound and to establish its specific structure-activity relationships in various catalytic reactions.

Influence on Catalyst Stability, Activity, and Selectivity

The specific phosphine ligand employed in a homogeneous catalytic system plays a pivotal role in defining the catalyst's stability, activity, and selectivity. While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its structural features—a bulky, chiral vinylphosphine—allow for well-grounded postulations regarding its catalytic influence by drawing parallels with analogous phosphine ligands. The electronic and steric properties of such ligands are critical in modulating the outcome of catalytic transformations.

Catalyst activity, often measured in terms of turnover number (TON) or turnover frequency (TOF), is profoundly influenced by the ligand's electronic properties. Electron-rich phosphines can enhance the reactivity of the metal center in certain catalytic cycles, such as oxidative addition. The donor properties of this compound would be a key determinant of catalyst activity.

Selectivity, which includes regioselectivity, chemoselectivity, and enantioselectivity, is arguably the most significant aspect controlled by the ligand. The chiral nature of this compound, arising from the stereocenter at the second position of the hexenyl group, makes it a candidate for asymmetric catalysis, where it could induce high enantioselectivity in the formation of chiral products.

Detailed Research Findings on Analogous Systems

Research on structurally related vinylphosphine ligands in various catalytic reactions provides insights into the potential behavior of this compound.

In palladium-catalyzed reactions, the steric bulk of phosphine ligands has been shown to control regioselectivity. For instance, in the hydrostannation of alkynes, bulky monodentate phosphines favor the formation of the E-vinyl stannane (B1208499). researchgate.net The significant steric hindrance expected from this compound would likely exert strong regiochemical control in similar transformations.

Furthermore, the electronic character of diphosphine ligands has been demonstrated to control the regioselectivity in the palladium-catalyzed carbonylation of styrene. uu.nl Electron-poor phosphines tend to favor the formation of branched esters. uu.nl The electronic influence of the vinyl group in this compound would be a critical factor in determining the regiochemical outcome of such reactions.

In the realm of asymmetric catalysis, chiral phosphine ligands are instrumental in achieving high enantioselectivities. For example, hybrid bidentate phosphine-phosphorodiamidite ligands have been used in rhodium-catalyzed asymmetric hydroformylation of vinyl esters, yielding very high enantioselectivities (up to 97% ee) and excellent regioselectivities. acs.org Similarly, chiral bifunctional phosphine ligands have enabled the asymmetric trapping of vinyl gold carbene species with excellent enantiomeric excesses. nih.gov Given its inherent chirality, this compound could potentially be employed in similar asymmetric transformations to induce high levels of stereocontrol.

The following data tables, based on research on analogous phosphine ligands, illustrate the typical influence of such ligands on catalyst activity and selectivity in representative homogeneous catalytic reactions.

Table 1: Influence of Phosphine Ligand Structure on Regioselectivity in Palladium-Catalyzed Hydrostannation of a Terminal Alkyne

| Entry | Phosphine Ligand | Product Ratio (E-vinyl stannane : Z-vinyl stannane) |

| 1 | PPh₃ | 85 : 15 |

| 2 | XPhos (bulky monodentate) | >99 : <1 |

| 3 | XantPhos (bidentate) | 20 : 80 |

| 4 | BINAP (bidentate) | 30 : 70 |

This table is a representative example based on findings for bulky and bidentate phosphine ligands and is intended to illustrate the potential influence of ligand structure on regioselectivity. researchgate.net

Table 2: Enantioselective Hydroformylation of Vinyl Acetate using a Chiral Phosphine-Phosphorodiamidite Ligand

| Entry | Ligand | Conversion (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A | 95 | >99:1 | 94 |

| 2 | Ligand B | 88 | 98:2 | 91 |

| 3 | Ligand C | 99 | >99:1 | 97 |

This table is a representative example based on research findings for chiral phosphine ligands in asymmetric hydroformylation and illustrates the high levels of conversion, regioselectivity, and enantioselectivity that can be achieved. acs.org

Future Research Directions and Unexplored Avenues for Diphenyl 1 Phenylhex 1 En 2 Yl Phosphane

Development of Novel Synthetic Routes for Diverse Analogues with Enhanced Properties

The exploration of novel synthetic methodologies is fundamental to accessing a wider range of Diphenyl(1-phenylhex-1-en-2-yl)phosphane analogues with tailored properties. Future research should prioritize the development of efficient and modular synthetic routes that allow for systematic variation of the ligand's structural components. Key areas of investigation would include:

Stereoselective Synthesis: Developing synthetic pathways to control the stereochemistry of the double bond and any chiral centers within the hexenyl backbone. This would enable the synthesis of enantiomerically pure ligands, which are crucial for asymmetric catalysis.

Functional Group Tolerance: Designing synthetic strategies that are tolerant of a wide array of functional groups on both the phenyl rings and the hexenyl moiety. This would facilitate the introduction of electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the phosphane.

Post-Modification Strategies: Investigating methods for the late-stage functionalization of the this compound scaffold. This could involve techniques such as C-H activation or cross-coupling reactions to introduce new functionalities without needing to re-synthesize the entire ligand.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Target Modification | Potential Benefits |

| Stereoselective Olefination | Control of E/Z geometry of the double bond | Influence on coordination geometry and catalytic selectivity. |

| Asymmetric Hydrophosphination | Introduction of chirality at the P-center or backbone | Access to chiral ligands for asymmetric catalysis. |

| Functionalized Grignard Reagents | Variation of substituents on the phenyl rings | Tuning of electronic and steric properties. |

| Late-Stage C-H Functionalization | Introduction of diverse functional groups | Rapid generation of a library of analogues. |

Exploration of Alternative Metal-Mediated and Metal-Free Catalytic Systems

The efficacy of a phosphane ligand is intrinsically linked to the metal center it coordinates with. A comprehensive exploration of the coordination chemistry of this compound with a variety of transition metals is a critical next step. Research in this area should not be limited to commonly used metals like palladium and rhodium but should also extend to earth-abundant and more sustainable alternatives such as iron, copper, and nickel.

Furthermore, the potential of this compound and its derivatives to act as organocatalysts in metal-free systems represents a burgeoning and environmentally conscious research direction.

Key research questions to address include:

How does the coordination of this compound to different metal centers influence the catalytic activity and selectivity in benchmark reactions like cross-coupling, hydrogenation, and hydroformylation?

Can iron- or copper-based catalysts featuring this ligand offer a viable, cost-effective alternative to precious metal catalysts?

Are there opportunities to employ this compound in frustrated Lewis pair chemistry or other metal-free activation paradigms?

In-depth Mechanistic Studies of Challenging Chemical Transformations

A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient catalysts. Future research should employ a combination of experimental and computational techniques to elucidate the role of this compound in catalytic cycles.

Specific areas for mechanistic investigation include:

Spectroscopic Analysis: Utilization of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize key catalytic intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the transition states and reaction pathways, providing insights into the electronic and steric effects of the ligand.

These studies will be instrumental in understanding ligand-metal interactions, substrate activation, and the origins of selectivity, thereby guiding the development of improved catalytic systems.

Integration with Green Chemistry Principles and Sustainable Catalysis Methodologies

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Future research on this compound should be firmly rooted in these principles.

Key aspects to focus on include:

Catalyst Reusability: Developing methods for the immobilization of this compound-metal complexes on solid supports to facilitate catalyst recovery and reuse.

Reactions in Green Solvents: Investigating the performance of catalytic systems based on this ligand in environmentally friendly solvents such as water, supercritical fluids, or bio-derived solvents.

High Atom Economy Reactions: Targeting catalytic transformations that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste generation.

The table below outlines potential green chemistry applications for this phosphane ligand:

| Green Chemistry Principle | Application Area for this compound |

| Catalysis | Development of highly efficient catalysts to reduce energy consumption and waste. |

| Atom Economy | Use in addition and rearrangement reactions that maximize atom utilization. |

| Safer Solvents & Auxiliaries | Design of catalysts that are effective in water or other green solvents. |

| Design for Energy Efficiency | Creation of catalysts that operate under mild reaction conditions (lower temperature and pressure). |

Rational Design of Next-Generation Phosphane Ligands with Tailored Electronic and Steric Properties

The insights gained from the aforementioned research areas will culminate in the ability to rationally design next-generation phosphane ligands based on the this compound scaffold. This involves a systematic approach to modifying the ligand structure to achieve desired catalytic performance.

Future design strategies should consider:

Tuning the Bite Angle: For bidentate analogues, systematically varying the backbone of the ligand to control the P-M-P bite angle, which is known to significantly influence catalytic activity and selectivity.

Modulating Steric Hindrance: Introducing bulky or slender substituents on the phenyl rings or the hexenyl backbone to control the steric environment around the metal center.

Fine-Tuning Electronic Effects: Incorporating electron-donating or electron-withdrawing groups to modulate the electron density at the phosphorus atom and, consequently, the metal center.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and highly efficient catalytic systems with broad applications in chemical synthesis.

Q & A

Basic: What synthetic strategies are effective for preparing Diphenyl(1-phenylhex-1-en-2-yl)phosphane derivatives?

Answer:

A common approach involves deprotonation of methyl diphenyl phosphane with t-BuLi in hexane, followed by reaction with electrophilic substrates. For example, the synthesis of structurally related phosphanes employs sequential alkylation or coupling reactions under inert conditions (e.g., -78°C, argon atmosphere) to prevent oxidation . Optimization of stoichiometry and solvent polarity (e.g., THF vs. hexane) is critical for high yields. Crystallization from dichloromethane/hexane mixtures can isolate air-sensitive products.

Basic: What crystallographic tools are recommended for structural elucidation of phosphane derivatives?

Answer:

Single-crystal X-ray diffraction remains the gold standard. Use SHELXL for refinement, especially for handling anisotropic displacement parameters and twinning . Data collection at 100 K minimizes thermal motion artifacts. WinGX and ORTEP are essential for visualization and generating publication-quality ellipsoid diagrams . For challenging cases (e.g., low-resolution data), SIR97 integrates direct methods and Fourier refinement to resolve phase problems .

Advanced: How do electronic and steric effects in palladium pincer catalysts influence enantioselectivity in hydrophosphination reactions?

Answer:

The imidazoline moiety in Pd pincer catalysts (e.g., complex 26b ) dictates enantioselectivity by modulating Lewis acidity. Electron-withdrawing substituents on the imidazole ring enhance asymmetric induction (e.g., 92% ee with chalcone substrates) . Steric hindrance from ortho-substituted aryl groups in substrates reduces selectivity by disrupting coordination geometry. Comparative studies of C2-symmetric vs. non-symmetric catalysts (e.g., 24 vs. 28 ) reveal divergent mechanisms: 24 directs substrate approach via prochiral P-Ph groups, while 28 enables simultaneous reagent coordination to Pd, favoring 1,6-addition in polyunsaturated systems .

Advanced: What mechanistic insights explain rate variations in Negishi coupling involving phosphane ligands?

Answer:

In Pd-catalyzed Negishi coupling, phosphane ligands stabilize cationic intermediates. Without added phosphane, trans-[Pd(Me)(PMePh2)2(THF)]<sup>+</sup> forms, accelerating transmetalation with ZnMe2 . Excess phosphane generates stable [Pd(Me)(PMePh2)3]<sup>+</sup>, slowing kinetics due to steric crowding. DFT-M06 calculations corroborate these intermediates’ roles in rate modulation .

Advanced: How can substituent effects on chalcone derivatives be systematically analyzed to optimize enantioselective phosphane oxide additions?

Answer:

Substituent electronic properties profoundly impact asymmetric induction. For chalcone derivatives (Table 10 ):

- Electron-donating groups (e.g., 2-MeO-C6H4) increase ee (89%) by stabilizing transition states via resonance.

- Electron-withdrawing groups reduce enantioselectivity due to unfavorable dipole interactions.

- Steric bulk (e.g., cyclohexyl) lowers both yield (30%) and ee (60%) by hindering catalyst-substrate alignment. Methodological screening using chiral binaphtholate catalysts (e.g., 23 ) under varied reaction times (2–48 h) and temperatures identifies optimal conditions .

Basic: What analytical techniques validate phosphane derivative purity and stability?

Answer:

- Headspace-GC-MS : Detects phosphane degradation products (e.g., PH3) with a limit of quantification (LOQ) of 0.001 mg/kg .

- <sup>31</sup>P NMR : Confirms chemical integrity; shifts δP ~20–30 ppm for tertiary phosphanes.

- HPLC with chiral columns : Resolves enantiomers (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) .

Advanced: How do oxidation-addition pathways complicate phosphane reactivity in steroidal systems?

Answer:

In palladium acetate-catalyzed additions to steroidal α,β-unsaturated esters, diphenylphosphane oxide yields identical products as diphenylphosphane, suggesting an oxidation-addition sequence (Table 6 ). The Pd<sup>II</sup> center oxidizes PH to P=O, followed by conjugate addition. Control experiments with inert olefins (e.g., amido derivatives) confirm this pathway’s substrate specificity .

Advanced: What strategies resolve contradictions in enantioselectivity data across phosphane-catalyzed reactions?

Answer:

Discrepancies often arise from:

- Catalyst structural nuances : E.g., benzoyl-modified pincer catalysts exhibit reduced ee due to disrupted π-π interactions .

- Substrate electronic profiles : Pyridine-containing substrates achieve 97% ee with sulfur-stabilized catalysts, while imidazole derivatives require TMEDA additives for 96% ee .

- Reaction conditions : Prolonged reaction times (24–48 h) improve yields but may racemize products . Systematic DOE (Design of Experiments) with kinetic profiling (e.g., time-resolved <sup>31</sup>P NMR) isolates optimal windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.